molecular formula C24H22BrNO3 B11076515 1-(4-Bromophenyl)-3-(4-hydroxyphenyl)-3-[(4-propanoylphenyl)amino]propan-1-one

1-(4-Bromophenyl)-3-(4-hydroxyphenyl)-3-[(4-propanoylphenyl)amino]propan-1-one

Cat. No.: B11076515
M. Wt: 452.3 g/mol
InChI Key: CMRKYLCBDJYTMW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-hydroxyphenyl)-3-[(4-propanoylphenyl)amino]propan-1-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, hydroxyl, and propanoyl groups attached to a phenyl ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-(4-hydroxyphenyl)-3-[(4-propanoylphenyl)amino]propan-1-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Hydroxylation: The addition of a hydroxyl group to the phenyl ring, typically achieved through the use of hydroxylating agents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

    Propanoylation: The attachment of a propanoyl group to the phenyl ring, often carried out using propanoyl chloride (CH3CH2COCl) in the presence of a base like pyridine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(4-hydroxyphenyl)-3-[(4-propanoylphenyl)amino]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-hydroxyphenyl)-3-[(4-propanoylphenyl)amino]propan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-hydroxyphenyl)-3-[(4-propanoylphenyl)amino]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-(4-hydroxyphenyl)-3-[(4-propanoylphenyl)amino]propan-1-one can be compared with similar compounds such as:

    1-(4-Bromophenyl)propan-1-one: Lacks the hydroxyl and propanoyl groups, making it less versatile in certain reactions.

    3-(4-Hydroxyphenyl)-3-[(4-propanoylphenyl)amino]propan-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(4-Hydroxyphenyl)-3-(4-propanoylphenyl)amino]propan-1-one: Lacks both the bromine and hydroxyl groups, resulting in different chemical and biological properties.

The unique combination of functional groups in this compound makes it a valuable compound for various applications.

Properties

Molecular Formula

C24H22BrNO3

Molecular Weight

452.3 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(4-hydroxyphenyl)-3-(4-propanoylanilino)propan-1-one

InChI

InChI=1S/C24H22BrNO3/c1-2-23(28)17-5-11-20(12-6-17)26-22(16-7-13-21(27)14-8-16)15-24(29)18-3-9-19(25)10-4-18/h3-14,22,26-27H,2,15H2,1H3

InChI Key

CMRKYLCBDJYTMW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)NC(CC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)O

Origin of Product

United States

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